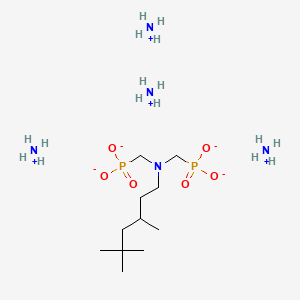
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H39N5O6P2 and a molecular weight of 399.41 g/mol . It is known for its unique structure, which includes a 3,5,5-trimethylhexyl group and two phosphonate groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently.
Chemical Reactions Analysis
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))bis(phosphonate): This compound has a similar structure but different functional groups.
Phosphonic acid derivatives: These compounds share the phosphonate groups but differ in their alkyl or aryl substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties.
Properties
CAS No. |
94202-09-2 |
|---|---|
Molecular Formula |
C11H39N5O6P2 |
Molecular Weight |
399.41 g/mol |
IUPAC Name |
tetraazanium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4H3N/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);4*1H3 |
InChI Key |
ATFJFVFPLSFJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















